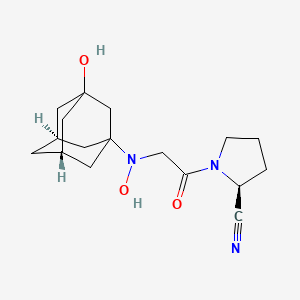

N-Hydroxy Vildagliptin

Description

Contextualization of Vildagliptin (B1682220) as a Pharmaceutical Active Ingredient

Vildagliptin is an orally administered antihyperglycemic medication used in the management of type 2 diabetes mellitus. wikipedia.orgdrugbank.com It belongs to a class of drugs known as dipeptidyl peptidase-4 (DPP-4) inhibitors. wikipedia.orgpharmaoffer.com The primary mechanism of action for Vildagliptin involves inhibiting the DPP-4 enzyme, which is responsible for the rapid inactivation of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). drugbank.comnih.govnih.gov By blocking this enzyme, Vildagliptin increases the levels of active incretins, which in turn enhances the pancreas's ability to secrete insulin (B600854) in a glucose-dependent manner and suppresses the release of glucagon. wikipedia.orgnih.gov This dual action helps to improve glycemic control. drugbank.comnih.gov Vildagliptin was approved for use in the European Union in 2007. wikipedia.orgijbpas.com

Significance of Related Compounds and Degradation Products in Active Pharmaceutical Ingredients

In the pharmaceutical industry, any component of a drug product that is not the defined active pharmaceutical ingredient (API) or an excipient is considered an impurity. nih.gov These substances, which can include starting materials, by-products, intermediates, and degradation products, are often referred to as related compounds or related substances. nih.govtentamus-pharma.co.ukmtc-usa.com Their presence, even in trace amounts, can potentially impact the quality, safety, and efficacy of the final medicinal product. nih.govjpionline.org

Degradation products are impurities that form over time due to the chemical breakdown of the drug substance or its interaction with excipients or the container. premier-research.comwho.int The formation of these products can be influenced by environmental factors such as heat, humidity, and light. filab.fr

Regulatory bodies like the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) have established stringent guidelines, such as ICH Q3A(R2) and Q3B(R2), for the control of impurities in new drug substances and products. premier-research.comeuropa.eufda.gov These guidelines mandate the reporting, identification, and safety qualification of impurities that exceed specified thresholds. jpionline.orgich.org This regulatory scrutiny underscores the critical importance of understanding and controlling the impurity profile of any API to ensure patient safety and product quality. tentamus-pharma.co.ukfilab.fr

N-Hydroxy Vildagliptin: Identification as a Key Related Substance and Research Imperative

This compound is recognized as a related substance and a degradation product of Vildagliptin. nih.govveeprho.com Specifically, it has been identified as a product formed under oxidative stress conditions. nih.govresearchgate.net Forced degradation studies, which intentionally subject the drug substance to harsh conditions like acid, base, oxidation, and heat, are crucial for identifying potential degradation products that could form during the product's shelf life. scholasticahq.comnih.gov

Research has shown that the oxidative degradation of Vildagliptin leads to the formation of several degradants, including this compound. researchgate.netscholasticahq.com One study identified a degradant formed under oxidative conditions as N-hydroxy-N-((1R, 3S, 5R, 7S)-3-hydroxyadamantan-1-yl) glycinate (B8599266). researchgate.net Another study also noted the formation of multiple degradation products under oxidative stress. nih.gov

The research imperative for this compound arises from the regulatory need to control all impurities. jpionline.orgfda.gov This necessitates the development of sensitive and specific analytical methods, such as High-Performance Liquid Chromatography (HPLC), to detect and quantify this compound in both the drug substance and the finished pharmaceutical product. ijbpas.comijrpr.comrjstonline.com Furthermore, the synthesis and characterization of this compound as a reference standard are essential for accurate analytical method validation and for conducting toxicological assessments if required by regulatory guidelines. synzeal.com Understanding the formation pathways of such degradation products is critical for developing stable formulations and establishing appropriate storage conditions. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C17H25N3O3 |

|---|---|

Molecular Weight |

319.4 g/mol |

IUPAC Name |

(2S)-1-[2-[hydroxy-[(5S,7R)-3-hydroxy-1-adamantyl]amino]acetyl]pyrrolidine-2-carbonitrile |

InChI |

InChI=1S/C17H25N3O3/c18-9-14-2-1-3-19(14)15(21)10-20(23)16-5-12-4-13(6-16)8-17(22,7-12)11-16/h12-14,22-23H,1-8,10-11H2/t12-,13+,14-,16?,17?/m0/s1 |

InChI Key |

VKAOBUOMWUWYMO-HHUWHTLVSA-N |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)CN(C23C[C@H]4C[C@@H](C2)CC(C4)(C3)O)O)C#N |

Canonical SMILES |

C1CC(N(C1)C(=O)CN(C23CC4CC(C2)CC(C4)(C3)O)O)C#N |

Origin of Product |

United States |

Elucidation of N Hydroxy Vildagliptin Formation Pathways

Oxidative Degradation of Vildagliptin (B1682220) Leading to N-Hydroxylation

Forced degradation studies are instrumental in identifying potential degradation products of a drug substance under various stress conditions, providing insights into its intrinsic stability. Research has demonstrated that Vildagliptin is susceptible to oxidative degradation, leading to the formation of several degradants, including N-Hydroxy Vildagliptin.

Identification of Inducing Oxidative Stress Conditions

The formation of this compound has been predominantly observed under oxidative stress conditions. The most common laboratory method to simulate such stress is through the use of hydrogen peroxide (H₂O₂). Studies have shown that treatment of Vildagliptin with 3% hydrogen peroxide at room temperature leads to significant degradation and the emergence of multiple degradation products, one of which has been identified as an N-hydroxy derivative.

Further investigations have revealed that the extent of degradation is dependent on the concentration of the oxidizing agent and the duration of exposure. While thermal and photolytic stress conditions have shown minimal impact on Vildagliptin's stability, oxidative conditions consistently lead to the formation of hydroxylated impurities. The table below summarizes findings from forced degradation studies that identified oxidative stress as a key factor in the formation of Vildagliptin degradants.

| Stress Condition | Reagent | Temperature | Observation |

| Oxidative | 3% H₂O₂ | Room Temperature | Formation of multiple degradants, including an N-hydroxy derivative. |

| Oxidative | 30% H₂O₂ | Room Temperature | Significant degradation of Vildagliptin. |

| Acidic | 1M HCl | 80°C | Significant degradation. |

| Basic | 1M NaOH | Room Temperature | Significant degradation. |

| Thermal | 80°C | - | No significant degradation. |

| Photolytic | UV light | - | No significant degradation. |

Proposed Mechanistic Pathways for N-Hydroxylation

While specific mechanistic studies for the N-hydroxylation of Vildagliptin are not extensively detailed in the public domain, the mechanism can be inferred from the general principles of the oxidation of secondary amines by peroxides. The secondary amine present in the Vildagliptin molecule, specifically the nitrogen atom connecting the adamantyl and glycyl moieties, is susceptible to oxidation.

The reaction with hydrogen peroxide likely proceeds via a nucleophilic attack of the nitrogen atom on the electrophilic oxygen of H₂O₂. This can occur through a direct oxidation pathway or a radical-mediated pathway, depending on the specific reaction conditions, including the presence of metal ion catalysts. The most plausible mechanism involves the formation of an intermediate that subsequently eliminates a water molecule to yield the N-hydroxy derivative.

One study identified a degradation product with a mass-to-charge ratio (m/z) of 241.1, which was designated as an N-hydroxy derivative hydrolysis product of Vildagliptin patsnap.com. This suggests that the hydroxylation occurs at the secondary amine nitrogen, followed by or concurrent with hydrolysis of other parts of the molecule under the stress conditions.

Influence of Environmental Factors on Oxidative Formation

Environmental factors such as temperature and pH play a crucial role in the rate and extent of Vildagliptin's oxidative degradation.

Temperature: Elevated temperatures generally accelerate the rate of chemical reactions, including oxidative degradation. While Vildagliptin is relatively stable under thermal stress alone, in the presence of an oxidizing agent, increased temperature would likely enhance the formation rate of this compound.

pH: Vildagliptin's stability is significantly influenced by pH. It has been shown to degrade under both acidic and basic conditions nih.govgoogle.com. While the direct impact of pH on the N-hydroxylation pathway is not explicitly detailed, extreme pH values can catalyze the degradation of Vildagliptin, potentially creating a more favorable environment for subsequent oxidation reactions or influencing the stability of the N-hydroxy product itself.

Process-Related Formation during Vildagliptin Synthesis

The formation of impurities during the synthesis of an active pharmaceutical ingredient is a critical aspect of process chemistry. While this compound is primarily identified as a degradation product, the possibility of its formation as a process-related impurity cannot be entirely ruled out, although it is not a commonly reported impurity in synthetic pathways.

Role of Reagents and Reaction Conditions in Impurity Generation

The reagents used in the synthesis of Vildagliptin, such as chloroacetyl chloride, are highly reactive. While their primary role is to facilitate the acylation of the proline derivative, side reactions can occur. Chloroacetyl chloride is a lachrymator and reacts readily with protic compounds.

If the reaction conditions are not strictly controlled, for instance, if there is unintentional introduction of air (oxygen) or if certain solvents degrade to form peroxides, there is a theoretical possibility of oxidative side reactions. However, based on the currently available literature, the formation of this compound as a significant process-related impurity during the established synthetic routes for Vildagliptin appears to be unlikely. The primary focus of impurity profiling in Vildagliptin synthesis has been on other byproducts such as diastereomers and products of side reactions involving the nitrile group.

Metabolic Oxidation of Vildagliptin Resulting in N-Hydroxy Derivatives

The chemical structure of vildagliptin, which includes a secondary amine group, is susceptible to oxidative metabolism within the body. One of the outcomes of this oxidative destruction is the formation of N-hydroxy derivatives. The introduction of a hydroxyl group onto the nitrogen atom of the vildagliptin molecule results in the formation of this compound.

In Vitro Studies on Oxidative Biotransformation Pathways

In vitro investigations have provided evidence for the formation of N-hydroxy derivatives of vildagliptin under conditions of oxidative stress. Studies analyzing the degradation products of vildagliptin have identified a compound referred to as the "N-Hydroxy derivative hydrolysis product of vildagliptin" as a product of oxidative destruction nih.gov. This finding directly confirms that oxidative pathways are responsible for the generation of this particular metabolite.

While comprehensive studies detailing the complete step-by-step biotransformation pathway remain to be fully elucidated, the identification of this N-hydroxy derivative in oxidative degradation studies is a critical piece of evidence. The table below summarizes the key findings from these observational studies.

| Study Type | Key Finding | Reference |

| Oxidative Degradation | Identification of "N-Hydroxy derivative hydrolysis product of vildagliptin" | nih.gov |

Enzyme Systems Implicated in N-Hydroxylation (e.g., Flavin-Containing Monooxygenases)

The enzymatic machinery responsible for the N-hydroxylation of vildagliptin has not been definitively identified in dedicated studies. However, based on the known roles of various enzyme families in drug metabolism, flavin-containing monooxygenases (FMOs) are strong candidates for mediating this transformation.

FMOs are a class of enzymes known to catalyze the oxygenation of nitrogen, sulfur, and other nucleophilic heteroatoms in a wide range of xenobiotics. The N-hydroxylation of compounds containing secondary amines is a characteristic reaction catalyzed by FMOs. Given that vildagliptin possesses a secondary amine group, it is highly plausible that FMOs are involved in its metabolic conversion to this compound.

Further research, potentially utilizing recombinant human FMO isoforms in in vitro metabolism studies with vildagliptin, would be necessary to confirm the specific role of this enzyme system in the formation of its N-hydroxy derivative.

Advanced Analytical Methodologies for N Hydroxy Vildagliptin Characterization and Quantification

Chromatographic Separation Techniques

Chromatography is the cornerstone for the analysis of Vildagliptin (B1682220) and its related compounds, including N-Hydroxy Vildagliptin. Techniques such as High-Performance Liquid Chromatography (HPLC), Ultra-High Performance Liquid Chromatography (UHPLC), Gas Chromatography (GC), and High-Performance Thin Layer Chromatography (HPTLC) are employed, each offering distinct advantages for separation and quantification.

HPLC and its advanced counterpart, UHPLC, are the most widely utilized techniques for the analysis of this compound. These methods offer excellent resolution and sensitivity for separating structurally similar compounds. The development of a robust HPLC/UHPLC method involves the careful optimization of several key parameters to ensure accurate and reliable results. Stability-indicating methods are specifically designed to separate the active pharmaceutical ingredient from its potential degradation products and metabolites, making them directly applicable to the analysis of this compound. researchgate.net

The choice of stationary phase is critical for achieving effective separation. Reversed-phase chromatography is the predominant mode used for Vildagliptin and its metabolites.

C18 (Octadecyl-silica) Columns: C18 is the most common stationary phase due to its hydrophobicity, which provides excellent retention and separation for moderately polar compounds like Vildagliptin and this compound. Various brands such as Kromasil C18 scispace.com, Altima C18 ijpcbs.com, Inertsil C18 ijrpr.com, and Waters Symmetry C18 nih.govresearchgate.net have been successfully used. The high surface area and carbon load of these columns facilitate strong hydrophobic interactions, leading to good peak shape and resolution.

C8 (Octyl-silica) Columns: C8 columns, such as the XBridge C8 oup.comingentaconnect.com and Zorbax Eclipse Plus RP-C8 researchgate.net, are also employed. These columns are less hydrophobic than C18 and can offer different selectivity, which may be advantageous in resolving closely eluting impurities.

UHPLC Columns: For UHPLC applications, columns with smaller particle sizes (typically < 2 µm), such as the Phenomenex C18 (1.8 µm) wjpsonline.com and BEH C18 (1.7 µm) rjstonline.com, are used. These columns provide significantly higher efficiency and allow for faster analysis times without compromising resolution.

| Stationary Phase Type | Column Example | Particle Size (µm) | Dimensions (mm) | Reference |

|---|---|---|---|---|

| C18 | Kromasil C18 | 5 | 4.5 x 250 | scispace.com |

| C18 | Altima C18 | 5 | 150 x 4.6 | ijpcbs.com |

| C18 | X-bridge C18 | Not Specified | 4.6 x Not Specified | researchgate.net |

| C8 | XBridge C8 | 5 | 150 x 4.6 | oup.comingentaconnect.com |

| C8 | Zorbax Eclipse Plus RP-C8 | 5 | 150 x 4.6 | researchgate.net |

| UHPLC C18 | Phenomenex C18 | 1.8 | 100 x 2.1 | wjpsonline.com |

The mobile phase composition, including the organic modifier, buffer type, and pH, is meticulously optimized to control the retention and selectivity of the separation.

Organic Modifiers: Acetonitrile and methanol (B129727) are the most common organic solvents used. Acetonitrile is often preferred due to its lower viscosity and UV transparency. scispace.comijpcbs.comoup.com Methanol can offer different selectivity and is sometimes used in combination with acetonitrile. nih.govrjptonline.org

Aqueous Phase and pH Control: The aqueous component of the mobile phase typically consists of a buffer to control the pH. Phosphate (B84403) buffers (e.g., potassium dihydrogen phosphate, ammonium (B1175870) phosphate) are frequently used. scispace.comijrpr.comwjpsonline.comscispace.com The pH is a critical parameter, with values ranging from acidic (pH 2.6-4.9) scispace.comijpcbs.comdntb.gov.ua to neutral (pH 7.0) oup.comnih.gov being reported. Adjusting the pH can alter the ionization state of the analytes and, consequently, their retention behavior.

Elution Mode: Both isocratic and gradient elution methods have been developed. Isocratic elution, where the mobile phase composition remains constant, is simpler and often sufficient for routine analysis. nih.govoup.comrjstonline.comdntb.gov.ua Gradient elution, where the proportion of the organic solvent is increased over time, is employed for more complex separations involving multiple impurities with a wide range of polarities. nih.gov

| Mobile Phase Composition | pH | Flow Rate (mL/min) | Elution Mode | Reference |

|---|---|---|---|---|

| Potassium di-hydrogen phosphate buffer : Acetonitrile (70:30 v/v) | 4.0 | 1.0 | Isocratic | wjpsonline.com |

| Triethylamine (0.3%) : Acetonitrile (85:15 v/v) | 7.0 | 1.0 | Isocratic | oup.comingentaconnect.com |

| Dilute Orthophosphoric acid : Acetonitrile (72:28 v/v) | 2.6 | 1.0 | Isocratic | ijpcbs.comrjptonline.org |

| Potassium dihydrogen phosphate buffer (0.05M) : Acetonitrile (80:20 v/v) | 3.5 | 0.9 | Isocratic | scispace.com |

| Potassium dihydrogen phosphate buffer : Acetonitrile : Methanol (30:50:20 v/v/v) | 4.6 | 1.0 | Isocratic | nih.gov |

Vildagliptin and its N-hydroxy metabolite lack a strong chromophore, which makes UV detection challenging yet feasible at lower wavelengths. nih.govijpsjournal.com

UV-Vis and Photodiode Array (PDA) Detection: Detection is typically performed in the lower UV range. Wavelengths such as 207 nm oup.comingentaconnect.com, 210 nm rjptonline.orgnih.govpharmainfo.in, 220 nm nih.govresearchgate.netwjpsonline.com, 227 nm nih.gov, 239 nm rjptonline.org, and 263-266 nm scispace.comijpcbs.comrjstonline.com have been reported in various methods. A Photodiode Array (PDA) detector is highly advantageous as it acquires spectra across a range of wavelengths simultaneously. This allows for the selection of the optimal wavelength for each compound and provides spectral purity analysis, confirming that a chromatographic peak corresponds to a single component, which is crucial for impurity profiling. scispace.comrjptonline.org

Gas chromatography is not a primary technique for analyzing this compound due to the compound's low volatility and thermal instability. However, with appropriate chemical modification (derivatization), GC coupled with mass spectrometry (GC-MS) can become a highly sensitive and specific method. nih.govresearchgate.net

A GC-MS method has been developed for the parent drug, Vildagliptin, which involves a derivatization step that would also be applicable to its N-hydroxy metabolite. researchgate.netresearchgate.net In this procedure, the hydroxyl group on the adamantyl moiety is converted into a more volatile and thermally stable trimethylsilyl (B98337) (TMS) ether. researchgate.net

Derivatization Agent: The silylating agent used is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with catalysts like ammonium iodide (NH4I) and β-mercaptoethanol, to facilitate the reaction. nih.govresearchgate.netresearchgate.net The reaction efficiently derivatizes the free hydroxyl group to form an O-TMS derivative. researchgate.net

Stationary Phase: The separation is performed on a capillary column with a non-polar or semi-polar stationary phase, such as 5% methylphenylpolysiloxane. nih.gov

Detection: Mass spectrometry is used for detection, providing high specificity by monitoring characteristic fragment ions of the derivatized molecule. researchgate.net For the O-TMS derivative of Vildagliptin, diagnostic ions at m/z 223 and 252 are used for selected ion monitoring (SIM), a technique that enhances sensitivity and selectivity. researchgate.net

HPTLC is a planar chromatographic technique that offers simplicity, cost-effectiveness, and the ability to analyze multiple samples simultaneously. It has been applied as a stability-indicating method for Vildagliptin, capable of separating the parent drug from its degradation products. ijpsr.comijpsr.com

Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 plates are commonly used as the stationary phase. rjstonline.comijpsr.com

Mobile Phase: A mixture of non-polar and polar organic solvents is used for development. One reported mobile phase consists of chloroform, n-butanol, and methanol in a ratio of 5:2:3 (v/v/v). rjstonline.comnih.govijpsr.comijpsr.com Another system uses methanol, chloroform, and formic acid (7:3:0.3). nih.gov

Detection: After development, the plates are dried and scanned using a densitometer at a specific wavelength, such as 227 nm, to quantify the separated spots. rjstonline.comnih.govijpsr.comijpsr.com The Rf value is used for identification. This technique is effective for limit tests and quantification of impurities. ijpsr.com

Capillary Electrophoresis (CE) Techniques

Capillary Electrophoresis (CE) has emerged as a powerful separation technique in pharmaceutical analysis, offering high efficiency, short analysis times, and minimal solvent consumption. mdpi.com While specific applications detailing the analysis of this compound by CE are not extensively documented, the principles and methods applied to its parent drug, Vildagliptin, and its other degradation products are directly relevant.

Capillary Zone Electrophoresis (CZE) is the most common mode used for analyzing compounds like Vildagliptin. nih.gov In a typical CZE method for Vildagliptin, an uncoated fused-silica capillary is used with a background electrolyte (BGE) consisting of a phosphate buffer. nih.govijpsjournal.com For instance, a validated CZE method for Vildagliptin utilized a 25 mM potassium phosphate buffer at pH 8.0, with detection performed at 207 nm. nih.govnih.gov The separation is achieved by applying a high voltage across the capillary, causing analytes to migrate based on their charge-to-size ratio. nih.gov Such methods have proven effective in separating Vildagliptin from its impurities and degradation products, demonstrating the stability-indicating capability of the technique. nih.gov

Given the structural similarity between Vildagliptin and its N-hydroxy metabolite, CE methods can be readily adapted for the characterization of this compound. The introduction of a hydroxyl group would slightly alter the charge and hydrodynamic radius of the molecule, enabling its separation from the parent compound. Method development would involve optimizing parameters such as BGE composition, pH, and applied voltage to achieve baseline resolution. The use of cyclodextrins as chiral selectors in the BGE has also been successful in the enantiomeric separation of Vildagliptin, a technique that could be explored if chiral aspects of its metabolites were of interest. mdpi.com

Table 1: Representative Capillary Electrophoresis Conditions for Vildagliptin Analysis This table presents typical conditions used for the analysis of the parent compound, Vildagliptin, which can be adapted for its N-hydroxy metabolite.

| Parameter | Condition | Reference |

|---|---|---|

| Technique | Capillary Zone Electrophoresis (CZE) | nih.gov |

| Capillary | Fused silica (e.g., 64.5 cm total length, 50 µm i.d.) | nih.gov |

| Background Electrolyte (BGE) | 25 mM Potassium Phosphate (pH 8.0) | nih.govijpsjournal.comnih.gov |

| Applied Voltage | +25 kV | nih.govijpsjournal.com |

| Temperature | 25 °C | nih.gov |

| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) | nih.gov |

| Detection | UV/PDA at 207 nm | nih.govresearchgate.net |

Spectroscopic and Spectrometric Techniques for Structural Elucidation

The unambiguous identification of metabolites like this compound relies on a combination of powerful spectroscopic and spectrometric techniques. Mass spectrometry and nuclear magnetic resonance spectroscopy are indispensable tools for this purpose, providing detailed information on molecular weight, elemental composition, and the precise atomic arrangement of the molecule. europa.eueuropa.euresearchgate.net

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a cornerstone for the detection, quantification, and structural characterization of drug metabolites due to its exceptional sensitivity and selectivity. researchgate.netmdpi.com

Electrospray Ionization (ESI) is the most commonly employed ionization technique for the analysis of polar, thermally labile molecules like Vildagliptin and its metabolites. fevir.netnifdc.org.cnakjournals.com ESI is a soft ionization method that generates intact protonated molecules, typically [M+H]⁺, with minimal in-source fragmentation. mdpi.com For Vildagliptin analysis, ESI is almost universally operated in positive ion mode, as the secondary amine in the molecule is readily protonated. fevir.netnifdc.org.cnakjournals.com

The molecular formula of this compound is C₁₇H₂₅N₃O₃, with a molecular weight of 319.4 g/mol . alentris.org Using ESI-MS, this metabolite would be expected to produce a prominent ion at an m/z (mass-to-charge ratio) of 320.4 [M+H]⁺. Other ionization techniques, such as Atmospheric Pressure Chemical Ionization (APCI), could also be used, though ESI is generally preferred for this class of compounds.

Table 2: Typical Mass Spectrometry Ionization and Detection Parameters

| Parameter | Setting | Reference |

|---|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI) | fevir.netnifdc.org.cnmdpi.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) | nifdc.org.cnakjournals.comnih.gov |

| Parent Ion (Vildagliptin) | m/z 304.2 | fevir.netakjournals.com |

| Expected Parent Ion (this compound) | m/z 320.4 | alentris.org |

| Ion Spray Voltage | ~5000 V | mdpi.com |

Tandem mass spectrometry (MS/MS) is crucial for confirming the identity of a metabolite. In an MS/MS experiment, the parent ion of interest (e.g., m/z 320.4 for this compound) is selected and subjected to collision-induced dissociation (CID), generating a unique pattern of fragment ions that is characteristic of the molecule's structure.

For the parent drug, Vildagliptin, the transition of the precursor ion at m/z 304.2 to a major product ion at m/z 154.0 or 154.2 is frequently monitored for quantification. fevir.netnifdc.org.cnakjournals.com This fragmentation corresponds to the loss of the adamantyl portion of the molecule.

In the case of this compound, the fragmentation pattern would be expected to show shifts corresponding to the added hydroxyl group. Studies on the degradation of Vildagliptin under oxidative stress have identified various hydroxylated products. For example, a degradant identified as N-hydroxy-N-((1R, 3S, 5R, 7S)-3-hydroxyadamantan-1-yl) glycinate (B8599266) was reported with a mass-to-charge ratio of 241.1. researchgate.net Another degradation product, (1S, 3R, 5R, 7S)-3-(hydroxyamino)adamantan-1-ol, was identified with an m/z of 183.1. researchgate.net The precise fragmentation pattern of this compound would depend on the location of the hydroxylation and would be compared against the fragmentation of the parent drug and other known metabolites to confirm its structure.

Table 3: Key MS/MS Fragment Ions for Vildagliptin and Related Compounds

| Compound | Precursor Ion [M+H]⁺ (m/z) | Major Product Ion(s) (m/z) | Reference |

|---|---|---|---|

| Vildagliptin | 304.2 | 154.2 | fevir.netnifdc.org.cn |

| Vildagliptin-D7 (Internal Standard) | 311.1 | 161.2 | researchgate.netfevir.net |

| N-hydroxy-N-((1R, 3S, 5R, 7S)-3-hydroxyadamantan-1-yl) glycinate | 241.1 | Not specified | researchgate.net |

| (1S, 3R, 5R, 7S)-3-(hydroxyamino)adamantan-1-ol | 183.1 | Not specified | researchgate.net |

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements (typically with an error of <5 ppm), which allows for the determination of a compound's elemental composition. spectroscopyonline.commeasurlabs.com This capability is a powerful tool for confirming the identity of novel or unexpected metabolites. While standard quadrupole mass spectrometers can distinguish between masses that differ by one nominal unit, HRMS instruments like Time-of-Flight (TOF) or Orbitrap analyzers can differentiate between compounds with the same nominal mass but different elemental formulas. spectroscopyonline.comrsc.org

For this compound, the theoretical exact mass of the protonated molecule [C₁₇H₂₆N₃O₃]⁺ is 320.1974. An HRMS analysis would need to yield a measured mass that aligns with this theoretical value within a very narrow mass tolerance, thereby confirming the elemental formula and distinguishing it from other potential isobaric compounds. This technique is crucial for providing definitive evidence for the proposed structure of a new metabolite. measurlabs.comacs.org

While MS techniques provide information on molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the complete and unambiguous structural elucidation of a molecule. researchgate.net Techniques such as ¹H NMR and ¹³C NMR, along with two-dimensional (2D) experiments like COSY, HSQC, and HMBC, allow for the precise mapping of the molecule's carbon-hydrogen framework. scirp.orgresearchgate.net

The structural characterization of Vildagliptin and its impurities has been performed using a combination of ¹H-NMR and ¹³C-NMR spectroscopy. europa.eueuropa.eu For this compound, NMR analysis would be essential to pinpoint the exact location of the additional hydroxyl group. The chemical shifts (δ) of protons and carbons near the site of hydroxylation would be significantly altered compared to the parent Vildagliptin molecule. For instance, a proton attached to a carbon bearing a new hydroxyl group (a carbinol proton) would typically appear downfield in the ¹H NMR spectrum.

Isolating a sufficient quantity of a metabolite from a biological matrix for standard NMR analysis can be challenging. nih.gov However, advancements such as microcoil-NMR probes allow for the structural characterization of very small amounts (micrograms) of material, making the elucidation of minor metabolite structures more feasible. nih.gov The complete assignment of the ¹H and ¹³C NMR spectra would provide conclusive proof of the this compound structure.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

For Vildagliptin, the IR spectrum shows characteristic absorption bands. nih.gov These include:

A broad band around 3294 cm⁻¹ corresponding to O-H and N-H stretching vibrations. nih.gov

Stretching vibrations of C-H in the aliphatic chain are observed around 2992, 2915, and 2849 cm⁻¹. nih.gov

A sharp peak around 2238 cm⁻¹ is characteristic of the nitrile (-C≡N) group. nih.gov

The carbonyl (-C=O) stretching vibration appears around 1658 cm⁻¹. nih.gov

In this compound, the presence of the additional N-OH group would be expected to influence the N-H stretching region. The other characteristic peaks for the adamantane, pyrrolidine (B122466), and carbonyl groups would likely be present with some shifts. FTIR analysis is a standard method for confirming the identity of Vildagliptin and its related substances. europa.euijrpr.com

Table: Characteristic FTIR Peaks for Vildagliptin

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| O-H and N-H stretch | 3294 nih.gov |

| Aliphatic C-H stretch | 2992, 2915, 2849 nih.gov |

| Nitrile (-C≡N) stretch | 2238 nih.gov |

| Carbonyl (-C=O) stretch | 1658 nih.gov |

| C-N stretch | 1254 nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about conjugated systems and chromophores in a molecule. The Vildagliptin molecule itself does not possess a strong chromophore and lacks a conjugated double-bond system, resulting in no specific, marked absorption peaks in the higher wavelength UV region. nih.govresearchgate.net Its UV spectrum typically shows a peak around 200-210 nm. nih.govjournalcmpr.com

Despite this, spectrophotometric methods have been developed for the assay of Vildagliptin at various wavelengths, including 202.5 nm, 244 nm, and 266 nm, often for quantitative purposes in specific formulations. nih.gov The introduction of the N-hydroxy group in this compound is not expected to create a significant chromophore that would shift the absorption maximum to a much higher wavelength. However, subtle changes in the UV-Vis spectrum could be used for quantitative analysis under specific validated conditions. For instance, a derivative of Vildagliptin formed a colored complex with picric acid, showing a maximum absorption at 410 nm, which was utilized for its determination. globalresearchonline.net Another method involved the formation of a Schiff base with p-dimethylaminobenzaldehyde, resulting in a yellow-colored species with an absorption maximum at 446 nm. rjptonline.org

Validation of Analytical Methods According to Regulatory Guidelines (e.g., ICH Q2(R1))

The validation of analytical procedures is essential to ensure that they are suitable for their intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for validating analytical procedures. ich.orgeuropa.eu

Specificity and Selectivity

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. ich.org Selectivity is often used interchangeably with specificity.

For the analysis of this compound, a specific method must be able to distinguish it from Vildagliptin and other related impurities or degradation products. mdpi.com This is typically achieved using chromatographic techniques like High-Performance Liquid Chromatography (HPLC). scispace.com

In a typical HPLC method validation for Vildagliptin and its impurities, specificity is demonstrated by:

Spiking studies : The drug substance or product is spiked with known impurities and degradation products to show that the peak for the main component (and the impurities themselves) are well-resolved from each other. europa.eu

Forced degradation studies : Vildagliptin is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. mdpi.comscholasticahq.com The analytical method must be able to separate the Vildagliptin peak from the peaks of these newly formed degradants. One study identified an N-hydroxy degradant of vildagliptin formed under oxidative stress. researchgate.net

Peak purity analysis : Using a photodiode array (PDA) detector, the purity of the analyte peak can be assessed to ensure it is not co-eluting with any other substance.

Several validated HPLC methods for Vildagliptin have demonstrated specificity in the presence of its known impurities and in various pharmaceutical formulations. ijrpr.comjournalcmpr.comijpcbs.com The specificity of a gas chromatography-mass spectrometry (GC-MS) method for Vildagliptin was confirmed by analyzing a placebo tablet and showing no interference from the excipients. nih.gov

Table: Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Vildagliptin |

| (8aS)-3-hydroxy-octahydropyrrolo[1,2-a]piperazine-1,4-dione (Impurity-F) |

| (2S)-1-[2-[(3-hydroxyadamantan-1-yl)imino]acetyl]pyrrolidine-2-carbonitrile (Impurity-E) |

| N-hydroxy-N-((1R, 3S, 5R, 7S)-3-hydroxyadamantan-1-yl) glycinate |

| (1S, 3R, 5R, 7S)-3-(hydroxyamino)adamantan-1-ol |

| p-dimethylaminobenzaldehyde |

Linearity and Range Determination

Linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. For this compound, this would involve preparing a series of standard solutions at different concentrations and analyzing them. The response (e.g., peak area in a chromatogram) would be plotted against the concentration, and the linearity would be evaluated by the correlation coefficient (r²) of the resulting calibration curve. An r² value of ≥ 0.99 is generally considered indicative of good linearity. scholasticahq.cominnovareacademics.in

The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. This range would be established based on the intended application, for instance, for the quantification of this compound as an impurity in Vildagliptin drug substance or product.

Hypothetical Linearity Data for this compound:

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

|---|---|

| 0.5 | 15000 |

| 1.0 | 30500 |

| 2.5 | 74800 |

| 5.0 | 151000 |

| 7.5 | 224500 |

| 10.0 | 300500 |

Regression Equation: Y = 30000x - 500

Correlation Coefficient (r²): 0.9995

Accuracy and Precision Assessment

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed using recovery studies, where a known amount of this compound is added to a placebo or sample matrix, and the recovery percentage is calculated. Acceptance criteria for accuracy are typically in the range of 98.0% to 102.0%. scholasticahq.com

Precision evaluates the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (%RSD). Precision is considered at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). For impurity methods, a %RSD of not more than 10% is often acceptable.

Hypothetical Accuracy and Precision Data for this compound:

| Parameter | Concentration Level (µg/mL) | Results |

|---|---|---|

| Accuracy (% Recovery) | Low | 99.5% |

| Medium | 101.2% | |

| High | 99.8% | |

| Precision (%RSD) | Intra-day (n=6) | 1.5% |

| Inter-day (n=6) | 2.8% |

Limit of Detection (LOD) and Limit of Quantification (LOQ) Studies

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ijpsr.com For impurity analysis, the LOQ is a critical parameter. These limits are typically determined based on the signal-to-noise ratio (S/N), with a common acceptance of 3:1 for LOD and 10:1 for LOQ. researchgate.net

Hypothetical LOD and LOQ for this compound:

| Parameter | Value (µg/mL) |

|---|---|

| Limit of Detection (LOD) | 0.15 |

| Limit of Quantification (LOQ) | 0.50 |

Robustness and Ruggedness Evaluation

Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For a High-Performance Liquid Chromatography (HPLC) method for this compound, these variations could include changes in mobile phase composition, pH, flow rate, and column temperature. The method's performance would be evaluated under these varied conditions.

Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, different analysts, and different instruments. This ensures the transferability and reliability of the analytical method.

Hypothetical Robustness Study Parameters for this compound Analysis:

| Parameter | Variation | Effect on Results (%RSD) |

|---|---|---|

| Flow Rate (mL/min) | ± 0.1 | < 2.0% |

| Mobile Phase pH | ± 0.2 | < 2.0% |

| Column Temperature (°C) | ± 2 | < 2.0% |

Impurity Profiling and Quality Control Strategies for N Hydroxy Vildagliptin

Regulatory Perspectives on Related Substances and Impurities in Pharmaceutical Products

The control of impurities in active pharmaceutical ingredients (APIs) and finished drug products is a critical regulatory requirement enforced by global bodies like the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA). pharmaffiliates.de These agencies establish frameworks to ensure that all impurities are identified, quantified, and controlled to levels that are safe for human consumption. pharmaffiliates.dezamann-pharma.com

The primary guideline for these controls is the ICH Q3A(R2) "Impurities in New Drug Substances". ich.orgeuropa.eu This document classifies impurities into organic, inorganic, and residual solvents. ich.org N-Hydroxy Vildagliptin (B1682220), a potential metabolite and degradation product of Vildagliptin, falls under the category of organic impurities. researchgate.netmdpi.com The ICH guidelines set specific thresholds for action, which are pivotal for the drug approval process. ich.org

These thresholds dictate the level at which an impurity must be reported, identified, and qualified for safety. The qualification process involves assessing the biological safety of an impurity.

Table 1: ICH Q3A(R2) Thresholds for Impurities in New Drug Substances

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

| Data sourced from ICH Harmonised Tripartite Guideline Q3A(R2). ich.org |

Development of Impurity Control Strategies in Manufacturing Processes

An effective impurity control strategy is a proactive approach integrated throughout the manufacturing process of a drug substance. For Vildagliptin, this involves a deep understanding of its synthesis and degradation pathways to minimize the formation of related substances, including N-Hydroxy Vildagliptin. europa.eu

Key components of a robust impurity control strategy include:

Understanding Formation Pathways: this compound has been identified as a degradant formed under oxidative stress conditions. researchgate.netresearchgate.net This knowledge allows manufacturers to implement specific controls during synthesis and storage, such as using antioxidants or controlling oxygen exposure, to prevent its formation.

In-Process Controls: Monitoring critical steps during the manufacturing process ensures that the levels of potential impurities are kept in check. europa.eu This can involve chromatographic analysis at intermediate stages to ensure the reaction is proceeding as expected and impurity formation is minimized.

Purification Processes: The manufacturing process must include validated purification steps, such as crystallization or chromatography, designed to effectively remove or reduce impurities like this compound to acceptable levels in the final API. google.com

Setting Specifications: The final drug substance specification must include a list of all potential impurities, both known and unknown, with defined acceptance criteria. ich.org These limits are based on ICH guidelines, batch data, and stability studies. ich.orgeuropa.eu

Establishment and Traceability of this compound Reference Standards

Accurate quantification and identification of this compound rely on the availability of a highly pure and well-characterized reference standard. zamann-pharma.comlgcstandards.com These standards are essential for method validation, routine quality control, and stability testing. zamann-pharma.comsynthinkchemicals.com

The process of establishing a reference standard is meticulous: zamann-pharma.compharmagrowthhub.com

Synthesis and Isolation: The impurity must first be obtained. This can be achieved through targeted chemical synthesis or by isolating it from samples of Vildagliptin that have been subjected to forced degradation (e.g., oxidative stress). google.comgoogle.com

Structural Characterization: Once isolated and purified, the definitive structure of the compound must be confirmed. This is accomplished using a suite of advanced analytical techniques, including Mass Spectrometry (MS) to determine the molecular weight, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) to elucidate the exact atomic arrangement. researchgate.net The chemical name for this compound is (S)-1-(N-Hydroxy-N-((1r,3R,5R,7S)-3-hydroxyadamantan-1-yl)glycyl)pyrrolidine-2-carbonitrile. synzeal.com

Purity and Assay Determination: The purity of the reference standard is critical and is determined using high-resolution chromatographic methods like HPLC. zamann-pharma.com Its certified purity value is then used for the quantitative analysis of the impurity in API batches.

Traceability and Documentation: The reference standard must be fully documented with a Certificate of Analysis (CoA). zamann-pharma.comlgcstandards.com This document details its identity, purity, and other critical characteristics. For secondary standards (working standards), traceability to a primary pharmacopoeial standard must be established where possible. lgcstandards.comedqm.eu

Methodologies for Impurity Quantification and Purity Assessment in Drug Substances

A range of sophisticated analytical methods are utilized to detect and quantify impurities like this compound in Vildagliptin drug substance, ensuring the product's purity and quality. researchgate.net Stability-indicating methods, which can separate the API from its degradation products, are particularly crucial. researchgate.netresearchgate.net

Primary Analytical Techniques:

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are the most common techniques for impurity profiling. nih.gov Reversed-phase HPLC (RP-HPLC) with UV detection is widely used to separate Vildagliptin from its impurities. thieme-connect.comscispace.com UPLC offers advantages of faster analysis times and higher resolution. oup.com

Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hyphenated technique is invaluable for impurity identification. It couples the separation power of liquid chromatography with the mass-analyzing capability of a mass spectrometer, allowing for the determination of the molecular weight of impurities, which is a critical step in their structural elucidation. researchgate.netnih.govmdpi.com Studies have used LC-MS to identify N-hydroxy degradants of Vildagliptin. researchgate.netresearchgate.net

The development and validation of these methods must adhere to the ICH Q2(R1) guideline, "Validation of Analytical Procedures," which ensures the method is suitable for its intended purpose. scispace.com

Table 2: Example of a Stability-Indicating HPLC Method for Vildagliptin Analysis

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic mixture of a buffer (e.g., phosphate (B84403), ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile, methanol) |

| Flow Rate | Typically 1.0 mL/min |

| Detection | UV at approximately 210-220 nm |

| Column Temperature | Controlled, e.g., 40°C |

| This table represents typical parameters; specific conditions vary based on the validated method. researchgate.netresearchgate.netthieme-connect.com |

Theoretical and Computational Chemistry Approaches

In Silico Prediction of N-Hydroxy Vildagliptin (B1682220) Formation Pathways

The formation of N-Hydroxy Vildagliptin, a minor metabolite, can be predicted using various in silico tools designed to forecast drug metabolism. nih.gov While the primary metabolic pathway for vildagliptin is hydrolysis of its cyano group to a carboxylic acid (metabolite M20.7), minor oxidative pathways also exist. nih.gov N-hydroxylation is a recognized biological oxidation reaction for many nitrogen-containing compounds. researchgate.net

Computational approaches to predict this formation fall into two main categories:

Rule-Based Systems: These expert systems use a predefined set of biotransformation rules derived from extensive experimental data. youtube.com For vildagliptin, a rule corresponding to N-hydroxylation of a secondary amine, particularly one adjacent to a carbonyl group and an adamantyl moiety, would be applied to predict the formation of this compound. These systems can identify potential metabolites but may lack generalization for novel structures. chemrxiv.org

Machine Learning (ML) and Deep Learning Models: Modern approaches utilize ML algorithms trained on large datasets of known metabolic reactions. nih.govfrontiersin.org These models learn complex relationships between a molecule's structure and its metabolic fate. By inputting the structure of vildagliptin, an ML model could predict the nitrogen atom of the amino group as a potential site of metabolism (SoM) for oxidation, leading to the hydroxylated product. nih.gov End-to-end learning approaches, such as those using the Transformer model architecture, can translate a drug's molecular representation (like SMILES) directly into its potential metabolites without predefined rules. youtube.comchemrxiv.org

These computational tools are crucial in the early stages of drug development for flagging potentially reactive or toxic metabolites, even if they are formed in small quantities. nih.gov

Table 1: Comparison of In Silico Models for Predicting this compound Formation

| Model Type | Principle of Operation | Application to Vildagliptin | Limitations |

|---|---|---|---|

| Expert Rule-Based Systems (e.g., SyGMa, BioTransformer) | Applies a library of known metabolic transformation rules to a substrate molecule. youtube.comnih.gov | Identifies the secondary amine as a substrate for N-oxidation based on established rules for amine metabolism. | May not cover uncommon reactions; rigid application of rules can miss novel pathways or generate false positives. youtube.comfrontiersin.org |

| Machine Learning / QSAR Models | Statistical models that correlate molecular descriptors (e.g., electronic, steric) with metabolic liability at specific atoms (Sites of Metabolism). nih.gov | Predicts the probability of the nitrogen atom being a site of oxidation by enzymes like Cytochrome P450. | Performance is highly dependent on the quality and diversity of the training data; may not provide the exact metabolite structure. nih.govnih.gov |

| Deep Learning (e.g., Neural Machine Translation) | End-to-end models that treat metabolism prediction as a sequence translation problem (e.g., SMILES to SMILES). chemrxiv.org | "Translates" the vildagliptin structure into a set of potential metabolites, including the N-hydroxy derivative, based on learned patterns from vast reaction datasets. | Requires very large datasets for pre-training; can be a "black box," making the chemical reasoning difficult to interpret. youtube.com |

Molecular Dynamics Simulations and Quantum Chemical Calculations for Reaction Mechanism Elucidation

To understand how N-hydroxylation occurs, molecular dynamics (MD) simulations and quantum chemical (QC) calculations are employed. These methods can elucidate the detailed reaction mechanism, including transition states and energy barriers, which is particularly relevant for enzyme-mediated pathways such as those involving Cytochrome P450 (CYP450) enzymes. nih.govacs.org Although CYP450 involvement in vildagliptin metabolism is minimal (less than 2%), it is a primary suspect for oxidative reactions like N-hydroxylation. nih.govnih.gov

Molecular Dynamics (MD) Simulations: MD simulations model the dynamic behavior of vildagliptin within the active site of a relevant CYP450 enzyme (e.g., CYP1A2). nih.gov These simulations, running over nanoseconds to microseconds, reveal the preferential binding orientation of the drug, the stability of the enzyme-substrate complex, and the proximity of the target nitrogen atom to the enzyme's reactive heme-iron-oxo species (Compound I). nih.govmdpi.com This information is critical for determining whether a reaction is sterically feasible.

Quantum Chemical (QC) Calculations: QC methods, particularly Density Functional Theory (DFT), are used to model the electronic rearrangements during the chemical reaction. nih.govnih.gov For N-hydroxylation of amines by CYP450, two primary mechanisms are often investigated:

Radicaloid Mechanism: This pathway involves a Hydrogen Atom Transfer (HAT) from the amine's N-H bond to the electrophilic ferryl-oxo intermediate (Compound I) of the CYP450 enzyme. acs.orgresearchgate.net This creates a nitrogen-centered radical on the substrate and a hydroxo-iron intermediate, which then "rebound" to form the N-O bond.

Anionic Mechanism: An alternative involves a proton transfer from the amine to a preceding, more nucleophilic ferrous-peroxo species in the catalytic cycle. nih.govacs.org

DFT calculations can compute the energy profiles for both pathways, identifying the transition state structures and their associated activation energies. nih.gov For aromatic amines, studies suggest the anionic mechanism can be favorable. acs.org For an aliphatic amine like that in vildagliptin, the radicaloid HAT mechanism is often considered more likely.

Table 2: Theoretical Parameters for N-Hydroxylation Mechanisms of an Amine by CYP450

| Parameter | Radicaloid Mechanism (via HAT) | Anionic Mechanism (via Proton Transfer) | Computational Method |

|---|---|---|---|

| Key Enzyme Intermediate | Compound I (Electrophilic FeIV=O) acs.org | Ferrous-peroxo species (Nucleophilic FeII-O22-) nih.gov | DFT, QM/MM |

| Initial Step | Hydrogen Atom Transfer (N-H → O=Fe) researchgate.net | Proton Transfer (N-H+ → -O-O-Fe) nih.gov | DFT |

| Substrate Intermediate | Nitrogen-centered radical | Amide anion | DFT |

| Activation Energy (ΔG‡) | Calculated energy barrier for the HAT step. | Calculated energy barrier for the proton transfer and subsequent steps. | DFT |

| Overall Reaction Energy (ΔGrxn) | Thermodynamic favorability of Vildagliptin + Cpd I → N-OH Vildagliptin + Resting Enzyme. | Thermodynamic favorability of the complete anionic cycle. | DFT |

Structure-Reactivity Relationship Studies of the N-Hydroxylation Process

The likelihood of N-hydroxylation is intrinsically linked to the molecular structure of vildagliptin. Computational studies can quantify this relationship by calculating various molecular properties and reactivity descriptors.

Electronic Properties: DFT calculations on the vildagliptin molecule provide insights into its electronic structure. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution. For vildagliptin, the MEP surface shows a region of negative potential (electron-rich) around the nitrogen atom of the amino group, making it a plausible site for interaction with an electrophilic oxidant like CYP450's Compound I. nih.gov

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The energy of the HOMO is related to the molecule's ability to donate an electron. For vildagliptin, the electron density in the HOMO is predominantly localized on the nitrogen atom of the amino group, further supporting its role as the primary site for oxidative attack. nih.gov The HOMO-LUMO energy gap indicates the molecule's chemical reactivity.

Steric Factors: The bulky adamantyl group attached to the nitrogen atom introduces significant steric hindrance. While this rigidity can protect the molecule from metabolic degradation, it also influences how the molecule can orient itself within an enzyme's active site. nih.gov MD simulations are essential to determine if the N-H group can achieve a favorable orientation for reaction despite the steric bulk.

Reactivity Descriptors: DFT can be used to calculate quantitative descriptors of reactivity. nih.gov

Table 3: Calculated Reactivity Descriptors for Vildagliptin (Illustrative)

| Descriptor | Definition | Implication for N-Hydroxylation | Reference Method |

|---|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Higher energy indicates greater ease of electron donation, suggesting higher susceptibility to oxidation. | DFT/B3LYP nih.gov |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Lower energy indicates greater ease of electron acceptance. | DFT/B3LYP nih.gov |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO. | A smaller gap generally implies higher chemical reactivity. | DFT/B3LYP nih.gov |

| Chemical Hardness (η) | Resistance to change in electron distribution. | Vildagliptin has a high calculated hardness, suggesting it is more predisposed to ion-forming reactions. nih.gov | DFT/B3LYP nih.gov |

| N-H Bond Dissociation Enthalpy (BDE) | Energy required to homolytically cleave the N-H bond. | A lower BDE facilitates the Hydrogen Atom Transfer (HAT) step in the radicaloid mechanism. | DFT nih.gov |

Predictive Modeling for Impurity Formation Under Varied Conditions

This compound can also be formed as a degradation product during manufacturing or storage, especially under oxidative stress. researchgate.net Predictive modeling can help to understand and control its formation. zamann-pharma.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to predict the propensity for N-hydroxylation under specific conditions (e.g., presence of an oxidizing agent, high temperature, specific pH). These models correlate structural features of a molecule with its degradation rate or impurity formation potential. researchgate.net

Forced Degradation Studies: Data for building these predictive models are often generated through forced degradation (or stress testing) studies, where the drug substance is exposed to harsh conditions like acid, base, oxidation, heat, and light. zamann-pharma.comresearchgate.net The levels of this compound formed under each condition are quantified.

Kinetic Modeling: The data from forced degradation studies can be used to build kinetic models that predict the rate of this compound formation over time as a function of variables like temperature, pH, and oxidant concentration. This is invaluable for establishing appropriate storage conditions and shelf-life for the drug product. zamann-pharma.com

Risk-Based Approaches: Computational tools support risk-based impurity management, as outlined in ICH guidelines. zamann-pharma.com In silico toxicology predictions can assess the potential risk associated with this compound. Combined with predictive formation models, this allows for a comprehensive risk assessment, ensuring that control strategies are focused on impurities with the highest potential impact on safety and quality. researchgate.netzamann-pharma.com

Table 4: Framework for Predictive Modeling of this compound Formation

| Modeling Stage | Inputs | Computational Method | Outputs |

|---|---|---|---|

| Data Generation | Vildagliptin exposed to varied conditions (pH, temp, [oxidant], light). | Experimental forced degradation studies. | Concentration of this compound vs. time under each condition. |

| Model Building | Experimental degradation data; Molecular descriptors of vildagliptin. | Kinetic modeling, Multiple Linear Regression, Machine Learning (e.g., Random Forest, Neural Networks). | A mathematical model (e.g., an equation or algorithm) linking conditions to the rate of impurity formation. |

| Prediction & Application | Proposed storage/process conditions (e.g., 25°C, pH 6.0, low light). | Application of the developed model. | Predicted concentration of this compound after a specified time (e.g., 24 months); Identification of critical process parameters to control. |

Future Research Directions in N Hydroxy Vildagliptin Studies

Development of Orthogonal and High-Throughput Analytical Techniques

The detection and quantification of impurities such as N-Hydroxy Vildagliptin (B1682220) require sensitive and specific analytical methods. While standard High-Performance Liquid Chromatography (HPLC) is widely used, future research should focus on developing orthogonal and high-throughput techniques to enhance the efficiency and reliability of impurity profiling. nih.govresearchgate.net

Orthogonal methods, which use different separation principles (e.g., reversed-phase and hydrophilic interaction liquid chromatography) or different detection techniques (e.g., UV, mass spectrometry), provide a more comprehensive picture of the impurity profile and increase confidence in the analytical results.

High-throughput methods are necessary for screening large numbers of samples during process development and quality control. The development of Ultra-Performance Liquid Chromatography (UPLC) and UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) offers significant advantages over traditional HPLC. oup.comamazonaws.com These techniques provide faster analysis times, improved resolution, and enhanced sensitivity, which are crucial for detecting trace-level impurities. oup.com Research into UPLC-ESI/Q-TOF MS/MS (Ultra-Performance Liquid Chromatography-Electrospray Ionization/Quadrupole Time-of-Flight Mass Spectrometry) has proven effective for the determination of vildagliptin and its organic impurities, demonstrating high precision and accuracy. oup.com

Future work could explore the development of novel stationary phases and mobile phase compositions to achieve better separation of closely related N-hydroxylated species. Additionally, the application of chemometric tools to analyze complex data from these advanced systems can help in identifying trends and patterns in impurity formation. tandfonline.com

| Analytical Technique | Mobile Phase / Conditions | Detection | Application / Findings | Reference |

| RP-HPLC | Mixture of Perchloric acid Buffer, methanol (B129727), acetonitrile, and Triethylamine. | 210 nm | Development of a stability-indicating method to quantify known and unknown impurities in Vildagliptin tablets. benthamscience.com | benthamscience.com |

| HPLC-MS | Water-methanol (55:45) with 2.5 mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid. | Mass Spectrometry (MS) | Quantitative determination of potentially genotoxic impurities in vildagliptin drug material. nih.gov | nih.gov |

| UHPLC-DAD-MS | Gradient elution with formic acid in water and acetonitrile. | Diode Array Detector (DAD) & Mass Spectrometry (MS) | Identification of new degradation products of vildagliptin under forced degradation conditions (acidic, basic, oxidative). nih.gov | nih.gov |

| UPLC-ESI/Q-TOF MS/MS | Not specified. | Electrospray Ionization Quadrupole Time-of-Flight MS/MS | Sensitive and selective determination of vildagliptin and its main organic impurities of synthesis. oup.com | oup.com |

Advanced Spectroscopic Characterization of Complex N-Hydroxylated Products

The definitive identification of N-hydroxylated impurities requires sophisticated spectroscopic techniques to elucidate their precise chemical structures. Forced degradation studies, particularly under oxidative stress, have been instrumental in generating and identifying such products. tandfonline.comnih.gov

One study identified a degradation product formed under oxidative conditions (3% H₂O₂) as N-hydroxy-N-((1R, 3S, 5R, 7S)-3-hydroxyadamantan-1-yl)glycinate, which has a molar mass of 240.0 g/mol and is detected at an m/z of 241.0 in positive ionization mode. tandfonline.comresearchgate.net This identification was achieved using Liquid Chromatography-Mass Spectrometry (LC-MS). tandfonline.com

Future research must employ a combination of advanced spectroscopic methods for unambiguous characterization.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), such as TOF or Orbitrap, is essential for determining the exact mass and elemental composition of impurities. Tandem MS (MS/MS) experiments are crucial for obtaining fragmentation patterns that help in piecing together the molecular structure. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Comprehensive NMR analysis, including 1D techniques (¹H, ¹³C, DEPT) and 2D techniques (COSY, HSQC, HMBC), is the gold standard for structural elucidation. nih.gov These methods allow for the precise assignment of protons and carbons and establish connectivity within the molecule, which is vital for distinguishing between isomers of N-hydroxylated products.

Infrared (IR) Spectroscopy: FT-IR spectroscopy can identify key functional groups, such as the N-OH group, and changes in the molecule compared to the parent Vildagliptin structure. nih.govnih.gov

Isolating these impurities, often present in minute quantities, using techniques like semi-preparative HPLC is a necessary prerequisite for conducting detailed NMR and other spectroscopic analyses. nih.gov

| Spectroscopic Technique | Information Provided | Application in Vildagliptin Studies | Reference |

| LC-MS/MS | Molecular weight and fragmentation patterns for structural proposals. | Used to identify and propose structures for various degradation products, including an N-hydroxy derivative. tandfonline.comresearchgate.net | tandfonline.comresearchgate.net |

| High-Resolution MS (HRMS) | Exact mass and elemental composition. | Confirms the molecular formula of impurities. | nih.gov |

| NMR (¹H, ¹³C, 2D) | Detailed structural connectivity and stereochemistry. | Essential for the unambiguous structural elucidation of isolated impurities like Impurity-F, a degradation product. nih.gov | nih.gov |

| FT-IR | Presence of specific functional groups. | Characterizes impurities by identifying key vibrational bands. nih.govnih.gov | nih.govnih.gov |

Novel Synthetic Strategies for Impurity Mitigation during Vildagliptin Production

Impurities in a drug substance can originate from starting materials, intermediates, or side reactions during synthesis. daicelpharmastandards.com A key area of future research is the development of novel synthetic strategies that inherently minimize the formation of N-Hydroxy Vildagliptin and other impurities.

This involves moving beyond traditional batch processing to more advanced manufacturing technologies.

Flow Chemistry: Continuous flow synthesis offers superior control over reaction parameters such as temperature, pressure, and reaction time. This precise control can minimize the formation of by-products. The in-line formation and immediate consumption of reactive intermediates, such as the Vilsmeier reagent used in some synthesis routes, can mitigate safety hazards and potentially lead to a cleaner product profile. researchgate.net

Catalyst Optimization: The choice of catalysts and reagents can significantly influence the impurity profile. Research into new catalytic systems that are more selective and operate under milder conditions can prevent the degradation of sensitive functional groups and reduce the likelihood of N-hydroxylation.

One-Pot Synthesis: Developing "one-pot" or telescopic synthetic routes, where multiple reaction steps are performed in a single reactor without isolating intermediates, can reduce handling steps, minimize waste, and potentially lower the formation of impurities. wipo.int A one-pot method for vildagliptin has been described as producing fewer impurities and simplifying purification. wipo.int

The European Medicines Agency notes that potential and actual impurities must be well-discussed with regard to their origin and characterization, underscoring the importance of controlling them at the source. europa.eu

Deeper Exploration of N-Hydroxylation Mechanisms and Stereochemical Considerations

A fundamental understanding of how and why N-hydroxylation occurs is critical for its prevention. Research indicates that this impurity is formed under specific stress conditions, particularly oxidative stress. tandfonline.comnih.gov The mechanism likely involves the oxidation of the secondary amine present in the vildagliptin molecule. Future studies should aim to precisely map this reaction pathway, identify the reactive oxygen species involved (e.g., from peroxide), and determine the kinetics of the reaction. nih.gov

Stereochemistry is a critical attribute of Vildagliptin, with the manufacturing process consistently producing the (S)-isomer at the pyrrolidine (B122466) ring. europa.euresearchgate.net The biological activity of the molecule is dependent on this specific configuration. Future research must investigate the stereochemical outcome of N-hydroxylation. Key questions to address include:

Does the N-hydroxylation reaction proceed with retention or inversion of any stereocenters?

Does the presence of an N-hydroxy group make the molecule more susceptible to racemization or epimerization at the chiral center under certain conditions?

Are there stereoisomers of this compound formed, and do they have different toxicological or pharmacological profiles?

Advanced modeling and computational chemistry could be employed to predict the stability of different stereoisomers and to model the transition states of the hydroxylation reaction, providing theoretical support for experimental findings. researchgate.net

Q & A

Q. What experimental models are used to evaluate Vildagliptin’s effects on glucose homeostasis?

Answer: Preclinical studies often employ diet-induced obese mice (e.g., high-fat/high-sucrose diets) to mimic type 2 diabetes (T2DM) pathophysiology. Postprandial glucose metabolism and β-cell function are assessed via standardized meal tests with plasma glucose, C-peptide, and incretin hormone measurements . Clinical trials frequently use double-blind, randomized crossover designs with placebo controls, incorporating hyperinsulinemic-euglycemic clamps to quantify insulin sensitivity and tracer techniques to measure endogenous glucose production (EGP) .

Q. How is β-cell function quantified in Vildagliptin studies?

Answer: β-cell function is modeled using C-peptide deconvolution to calculate insulin secretory rate (ISR). Key parameters include:

- Glucose sensitivity : Slope of ISR-glucose concentration relationship.

- Rate sensitivity : ISR response to glucose rate of change.

- Potentiation factor : Postprandial ISR amplification. These metrics are derived from mathematical models applied to meal-test data . For example, Vildagliptin increased glucose sensitivity by +20.7 pmol·min⁻¹·m⁻²·mM⁻¹ (P < 0.001) in a 52-week trial .

Q. What standardized biomarkers validate Vildagliptin’s incretin-mediated effects?

Answer: Plasma levels of active glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) are measured via ELISA. Vildagliptin increases postprandial GLP-1 by 3-fold and GIP by 2-fold, correlating with improved glucose-dependent insulin secretion and glucagon suppression .

Advanced Research Questions

Q. How do methodological differences explain contradictory findings on Vildagliptin’s peripheral insulin sensitivity?

Answer: Discrepancies arise from study design variations:

- Euglycemic clamps in reported improved insulin sensitivity (P < 0.01), while found no change in peripheral insulin sensitivity despite hepatic triglyceride reduction.

- Tracer techniques in highlighted Vildagliptin’s suppression of EGP (−1.02 vs. −0.74 mg·kg⁻¹·min⁻¹, P = 0.004), suggesting liver-centric effects. Resolution: Peripheral effects may depend on baseline insulin resistance or trial duration, necessitating stratification by patient phenotype .

Q. What analytical methods resolve protonation equilibria and oligomerization of Vildagliptin in solution?

Answer: Potentiometric titration coupled with HYPERQUAD regression analysis identifies protonation constants and oligomer formation. For example, dimerization constants (log K) for Vildagliptin were determined at varying drug concentrations (Table 1 in ). Computational models (e.g., ESAB, FBSTAC4) further validate these equilibria .

Q. Why do Vildagliptin’s β-cell improvements reverse post-washout despite sustained glycemic benefits?

Answer: In a 52-week trial, Vildagliptin enhanced β-cell tone (+34.1 pmol·min⁻¹·m⁻², P < 0.001) and glucose sensitivity, but effects dissipated after 4-week washout. This suggests reversible enzymatic inhibition (DPP-4) rather than structural β-cell restoration. Glycemic benefits may persist due to transient metabolic memory or delayed hepatic adaptation .

Q. How does Vildagliptin differentially modulate α-cell responses to hyperglycemia vs. hypoglycemia?

Answer: Using hypoglycemic clamps and meal tests, demonstrated:

Q. What methodologies assess Vildagliptin’s impact on oxidative stress and inflammation?

Answer: used continuous glucose monitoring (CGM) to measure mean amplitude of glycemic excursions (MAGE), correlating reductions (−27% with Vildagliptin vs. Sitagliptin, P < 0.01) with decreased nitrotyrosine (oxidative stress) and IL-6/IL-18 (inflammation). Statistical significance was validated via ANOVA and Pearson correlations (r = 0.83 for MAGE vs. ALT, P < 0.0001) .

Methodological Considerations

- Data Contradiction Analysis : When comparing studies, control for baseline HbA1c, disease duration, and concomitant medications (e.g., metformin) .

- Dosing Regimens : Twice-daily dosing (50 mg) optimizes DPP-4 inhibition, as single doses may underrepresent hepatic effects .

- Ethical Design : Blinding and randomization are critical, as unblinded studies (e.g., ) risk bias in metabolic endpoints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.